3-(6H-Dibenzo[b,e]thiepin-11-ylidene)tropane
Overview
Description
Tropatepine is a dibenzothiepine.
Scientific Research Applications
Chemical Synthesis and Characterization
Research into the compound 3-(6H-Dibenzo[b,e]thiepin-11-ylidene)tropane has largely focused on its synthesis and chemical characterization. For instance, the stereoselective synthesis of related compounds such as (E)-11-(2-Chloroethylidene)-6, 11-dihydrodibenzo[b, e]thiepin has been detailed, highlighting the mechanisms involved in these processes (Ohishi et al., 1990). Similarly, the synthesis and characterization of new dibenzo[b,e]thiepine derivatives have been explored, showing the steps involved in creating these compounds and their structural analysis (Ilie et al., 2009).
Antiviral Research
Dibenzothiepin derivatives, closely related to 3-(6H-Dibenzo[b,e]thiepin-11-ylidene)tropane, have been studied for their potential antiviral properties, specifically against the dengue virus. This research has involved the testing of various derivatives for their ability to inhibit virus replication in cell cultures, providing insights into the potential therapeutic applications of these compounds (Mihai et al., 2019).
Spectroscopy and Analysis
Studies have also been conducted on the spectroscopic analysis of dibenzo[b,e]thiepin derivatives. These analyses provide detailed information on the chemical structure and properties of these compounds, which is crucial for understanding their potential applications in various fields (Wyatt et al., 1986).
Synthesis for Medicinal Chemistry
The compound has been studied in the context of medicinal chemistry, particularly in the synthesis of compounds with potential anti-inflammatory activity. This research shows how modifications in the chemical structure of dibenzo[b,e]thiepin derivatives can influence their biological activity, which is key for drug development (Ackrell et al., 1978).
Pharmaceutical Applications
The compound has also been investigated for its potential use in pharmaceuticals. This includes research on the synthesis of various derivatives and their potential as antidepressants, highlighting the diverse applications of this compound in the medical field (Šindelář et al., 1990).
Antimicrobial Activity
Some studies have explored the antimicrobial properties of dibenzo[b,e]thiepin derivatives. This research is crucial in identifying new compounds that can be used to combat microbial infections, particularly those resistant to conventional antibiotics (Chifiriuc et al., 2010).
properties
IUPAC Name |
3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQKFRLFXDPXHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865380 | |
Record name | Tropatepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane | |
CAS RN |
27574-24-9 | |
Record name | Tropatepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27574-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tropatepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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